An In-depth Technical Guide to the Physicochemical Properties of Dicloxacillin Sodium Salt Monohydrate
An In-depth Technical Guide to the Physicochemical Properties of Dicloxacillin Sodium Salt Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicloxacillin sodium salt monohydrate, a semi-synthetic penicillin antibiotic, is a crucial active pharmaceutical ingredient (API) in the treatment of infections caused by penicillinase-producing staphylococci. A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and ensuring therapeutic efficacy and stability. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Dicloxacillin sodium salt monohydrate, complete with detailed experimental protocols for their determination.
Chemical and Physical Identity
Dicloxacillin sodium salt monohydrate is the monohydrate sodium salt of Dicloxacillin, a beta-lactam antibiotic.[1][2] Its chemical structure is characterized by a penicillin core with a 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl side chain, which confers resistance to bacterial beta-lactamase enzymes.
| Property | Value | Reference |
| Chemical Name | Monosodium (2S,5R,6R)-6-[[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrate | [1] |
| CAS Number | 13412-64-1 | [1][2] |
| Molecular Formula | C₁₉H₁₆Cl₂N₃NaO₅S·H₂O | [2] |
| Molecular Weight | 510.32 g/mol | [2][3] |
| Appearance | White or almost white, crystalline powder | [1][2] |
Physicochemical Properties
The physicochemical properties of an API are critical determinants of its biopharmaceutical behavior, including dissolution, absorption, and stability.
Solubility
| Solvent | Solubility | Reference |
| Water | Freely soluble | [1][4] |
| Methanol | Freely soluble | [1] |
| Ethanol | Soluble | [1][4] |
| DMSO | 100 mg/mL |
Melting Point
| Property | Value | Reference |
| Melting Point | 222-225 °C (with decomposition) | [2][5] |
Acidity (pKa)
| Property | Value | Reference |
| pKa | 2.7 - 2.8 | [4][6] |
pH of Aqueous Solution
| Property | Value | Reference |
| pH (10 mg/mL solution) | 4.5 - 7.5 | [1][4] |
Optical Activity
| Property | Value | Reference |
| Specific Optical Rotation | +128° to +143° (10 mg/mL solution) | [1] |
Stability
Dicloxacillin sodium salt monohydrate is sensitive to humidity and temperature.[1] It is gradually degraded on exposure to a humid atmosphere, with decomposition being more rapid at higher temperatures.[1] Reconstituted oral suspensions are stable for 14 days when refrigerated.[6] Aqueous solutions are most stable in the pH range of 5.5 to 6.5.[4]
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of Dicloxacillin sodium salt monohydrate, based on standard pharmacopeial and laboratory procedures.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
Protocol:
-
Add an excess amount of Dicloxacillin sodium salt monohydrate to a series of flasks containing different solvents (e.g., water, methanol, ethanol).
-
Seal the flasks and place them in a mechanical shaker or agitator at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the flasks to stand to permit the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant of each flask, ensuring no solid particles are transferred. Filtration through a suitable membrane filter (e.g., 0.45 µm) may be necessary.
-
Analyze the concentration of the dissolved Dicloxacillin sodium salt monohydrate in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Express the solubility as mg/mL or g/L.
Melting Point Determination (Capillary Method - USP <741>)
This method is used to determine the temperature range over which the crystalline solid melts.[7][8][9][10]
Protocol:
-
Ensure the sample is finely powdered and thoroughly dried.
-
Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2.5-3.5 mm.[8]
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a controlled rate. When the temperature is approximately 5 °C below the expected melting point, reduce the heating rate to 1 ± 0.5 °C per minute.[8]
-
Record the temperature at which the substance is first observed to collapse or form a liquid (onset of melting) and the temperature at which it is completely melted (end of melting). This range is the melting range.
pKa Determination (Potentiometric Titration)
This method determines the acid dissociation constant of the ionizable group in the molecule.[2][11][12][13]
Protocol:
-
Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Accurately weigh and dissolve a known amount of Dicloxacillin sodium salt monohydrate in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds).
-
Place the solution in a thermostated vessel and immerse a calibrated pH electrode and a stirrer.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve.
pH of Aqueous Solution (USP <791>)
This method measures the pH of a 10 mg/mL aqueous solution.[3][14][15]
Protocol:
-
Prepare a 10 mg/mL solution of Dicloxacillin sodium salt monohydrate in carbon dioxide-free water.
-
Calibrate a pH meter using standard buffer solutions as described in the pKa determination protocol.
-
Immerse the calibrated pH electrode into the prepared solution.
-
Allow the reading to stabilize and record the pH value.
Specific Optical Rotation Measurement (Polarimetry)
This method measures the extent to which a chiral compound rotates plane-polarized light.[16][17][18][19]
Protocol:
-
Prepare a solution of Dicloxacillin sodium salt monohydrate of a known concentration (e.g., 10 mg/mL) in a suitable solvent.
-
Turn on the polarimeter and allow it to warm up.
-
Zero the instrument with the pure solvent in the sample cell.
-
Fill the sample cell with the prepared solution, ensuring there are no air bubbles.
-
Place the sample cell in the polarimeter and measure the optical rotation.
-
Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
Mechanism of Action
Dicloxacillin is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6][15][20]
Caption: Mechanism of action of Dicloxacillin.
The key steps in its mechanism are:
-
Binding to Penicillin-Binding Proteins (PBPs): Dicloxacillin binds to PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][5][6][20] Peptidoglycan is a critical component of the bacterial cell wall.
-
Inhibition of Transpeptidation: By binding to PBPs, Dicloxacillin inhibits the transpeptidation reaction that cross-links the peptidoglycan chains, thereby preventing the formation of a rigid and stable cell wall.[1][5][6]
-
Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[6][20]
The isoxazolyl side chain with its two chlorine atoms sterically hinders the binding of beta-lactamase enzymes, making Dicloxacillin effective against many penicillin-resistant strains of bacteria.
Conclusion
The physicochemical properties of Dicloxacillin sodium salt monohydrate are well-defined and critical for its successful application as a pharmaceutical agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals involved in the development, manufacturing, and quality control of Dicloxacillin-containing drug products. Adherence to standardized experimental methodologies is essential for ensuring the consistency, quality, and efficacy of this important antibiotic.
References
- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. drugfuture.com [drugfuture.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. urology-textbook.com [urology-textbook.com]
- 6. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. thinksrs.com [thinksrs.com]
- 9. â©741⪠Melting Range or Temperature [doi.usp.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijirss.com [ijirss.com]
- 14. pH Values (Apparatus and Method of Determination) | Pharmaguideline [pharmaguideline.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 17. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
